Product packaging for D-(-)-Norgestrel Sulfate Sodium Salt(Cat. No.:)

D-(-)-Norgestrel Sulfate Sodium Salt

Cat. No.: B13851007
M. Wt: 414.5 g/mol
InChI Key: WGXRHGIJYSIIHJ-YIAHKXKMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Field of Steroid Chemistry and Metabolism

Steroids are a class of lipophilic molecules derived from cholesterol, characterized by a four-ring carbon skeleton. gfmer.ch Their biosynthesis and metabolism are fundamental to numerous physiological processes. researchgate.net Steroid hormones, including both endogenous and synthetic variants, undergo extensive metabolic conversions to regulate their biological activity and facilitate their excretion. nih.gov These metabolic processes are typically categorized into Phase I and Phase II reactions. nih.govnih.gov

Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydroxylation. nih.gov For D-(-)-norgestrel, this includes the reduction of the α,β-unsaturated ketone in ring A and hydroxylation at various positions. nih.govsigmaaldrich.com Phase II reactions involve the conjugation of the steroid or its Phase I metabolite with endogenous hydrophilic molecules, such as glucuronic acid or sulfate (B86663). nih.govnih.gov D-(-)-Norgestrel Sulfate Sodium Salt is a product of this Phase II sulfation pathway. nih.govoup.com As a synthetic steroid, D-(-)-norgestrel is a derivative of testosterone (B1683101) and a member of the gonane (B1236691) subgroup of the 19-nortestosterone family of progestins. wikipedia.orgwikipedia.org Its metabolism, therefore, provides a valuable model for understanding how the body processes these exogenous steroidal compounds, drawing parallels with the metabolism of endogenous hormones.

Below is a table detailing the chemical properties of this compound.

PropertyValue
Molecular Formula C21H27NaO5S
Molecular Weight 414.49 g/mol
Synonyms Levonorgestrel (B1675169) Sulfate Sodium Salt, D-(-)-Norgestrel-17-sulfate Sodium Salt

Data sourced from multiple chemical suppliers and databases. cymitquimica.comsimsonpharma.comalentris.org

Significance of Sulfate Conjugation in Endogenous and Exogenous Steroid Pathways

Sulfate conjugation is a pivotal process in the metabolism of both endogenous and exogenous steroids. wikipedia.orgnih.gov This biochemical reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid molecule. xenotech.comnih.govnih.gov The reverse reaction, the hydrolysis of steroid sulfates, is carried out by the enzyme steroid sulfatase (STS). nih.govwikipedia.orgbioscientifica.com

The addition of a sulfate group dramatically increases the water solubility of the steroid, which has several important consequences:

Facilitated Excretion: The increased polarity aids in the elimination of the steroid from the body, primarily through the urine. nih.govpharmacy180.com

Inactivation and Reservoir Formation: Sulfation generally renders the steroid hormonally inactive as it can no longer bind effectively to its receptor. wikipedia.orgbioscientifica.com The resulting sulfated steroids, such as estrone (B1671321) sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS), can circulate in the bloodstream at high concentrations, acting as a reservoir from which the active hormone can be regenerated by the action of STS in peripheral tissues. nih.govwikipedia.orgpfizermedical.com

Altered Transport: Due to their negative charge, steroid sulfates require specific transporters, such as organic anion-transporting polypeptides (OATPs), to cross cell membranes. nih.govnih.gov

In the context of exogenous steroids like D-(-)-norgestrel, sulfation is a key detoxification and elimination pathway. nih.govnih.gov Studies have shown that metabolites of levonorgestrel circulate predominantly as sulfates. nih.govsigmaaldrich.com The formation of D-(-)-Norgestrel Sulfate thus represents a critical step in the metabolic clearance of the parent drug. While most research focuses on its role in inactivation and excretion, the broader understanding of steroid sulfates suggests the potential for this conjugated metabolite to participate in the dynamic interplay of steroid activation and deactivation within the body.

The table below summarizes the key enzymes involved in steroid sulfate metabolism.

Enzyme FamilyFunctionKey Examples
Sulfotransferases (SULTs) Catalyze the transfer of a sulfonate group to a steroid.SULT1E1 (estrogen sulfotransferase), SULT2A1 (DHEA sulfotransferase)
Steroid Sulfatase (STS) Catalyzes the hydrolysis of a sulfate group from a steroid sulfate.STS

Information compiled from reviews on steroid metabolism. nih.govnih.govwikipedia.org

Historical Development of Academic Inquiry into Norgestrel (B7790687) and its Conjugated Metabolites

The academic and pharmaceutical inquiry into norgestrel began with its chemical synthesis and discovery. Norgestrel, a racemic mixture of dextronorgestrel and levonorgestrel, was first synthesized in 1963 by researchers at Wyeth. wikipedia.org It was the first progestogen to be manufactured via total chemical synthesis. wikipedia.org Following its discovery, further research led to the separation of the two optical isomers, identifying levonorgestrel (D-(-)-norgestrel) as the biologically active component. wikipedia.org Norgestrel was first introduced for medical use in Germany in 1966. wikipedia.orgwikipedia.org

Initial research focused on the pharmacological activity of the parent compound. However, as the use of norgestrel became more widespread, scientific inquiry naturally progressed to understanding its metabolic fate in the human body. Studies conducted in the late 1960s and 1970s began to elucidate the metabolic pathways of norgestrel. Early investigations using radiolabeled norgestrel administered to human subjects revealed that a significant portion of the compound was excreted in the urine as conjugated metabolites. nih.gov

One notable study identified that approximately 25% of the urinary radioactivity was in the form of sulfate conjugates. nih.gov Subsequent research further detailed the metabolic profile, confirming that after administration, a large percentage of the radioactivity in plasma is in a conjugated form, with sulfates being a predominant circulating metabolite. nih.govoup.com These studies were crucial in establishing the importance of sulfation as a major metabolic route for norgestrel, leading to the identification and characterization of metabolites such as D-(-)-Norgestrel Sulfate. This line of inquiry has been fundamental to the broader understanding of the pharmacokinetics of synthetic progestins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NaO5S B13851007 D-(-)-Norgestrel Sulfate Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27NaO5S

Molecular Weight

414.5 g/mol

IUPAC Name

sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate

InChI

InChI=1S/C21H28O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1

InChI Key

WGXRHGIJYSIIHJ-YIAHKXKMSA-M

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+]

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Stereochemical Characterization of D Norgestrel Sulfate Sodium Salt

Stereoselective and Enantioselective Synthesis Routes for D-(-)-Norgestrel Sulfate (B86663) Sodium Salt

The synthesis of D-(-)-Norgestrel Sulfate Sodium Salt commences with the stereoselective or enantioselective synthesis of its precursor, D-(-)-Norgestrel, which is the biologically active levorotatory enantiomer of norgestrel (B7790687), also known as levonorgestrel (B1675169). wikipedia.orgdrugbank.comnih.gov Norgestrel itself is a racemic mixture of dextronorgestrel (the inactive C13α isomer) and levonorgestrel (the active C13β isomer). wikipedia.org Therefore, synthetic strategies must be employed to isolate or exclusively produce the desired D-(-) enantiomer.

One common approach involves the total synthesis of the racemic norgestrel, followed by chiral separation to isolate the D-(-)-enantiomer. nih.govresearchgate.net Alternatively, asymmetric synthesis routes can be employed to produce the D-(-)-enantiomer directly, which is a more efficient approach. Published chemical syntheses of D-norgestrel provide pathways to obtain the optically active compound, which serves as the starting material for the subsequent sulfation step. nih.govwikimedia.org

Once the optically pure D-(-)-Norgestrel is obtained, the final step is the introduction of a sulfate group at the 17-hydroxyl position, followed by conversion to its sodium salt. This transformation must be conducted under conditions that preserve the stereochemistry of the molecule and selectively target the C17-hydroxyl group. This process yields the target compound, this compound, a phase II sulfate conjugate. manasalifesciences.com

Regiospecific Sulfation Techniques for Steroid Substrates

The conversion of the hydroxyl moiety of a steroid to a sulfate ester is a critical transformation in the synthesis of this compound. nih.govbirmingham.ac.uk This sulfation must be regiospecific, targeting the tertiary alcohol at the C17 position of the D-(-)-Norgestrel molecule. Several methods exist for the sulfation of steroids, broadly categorized into two main approaches: the use of a sulfur trioxide equivalent or the application of a protected sulfate group with subsequent deprotection. frontiersin.orgnih.gov

Common sulfating agents include chlorosulfonic acid and the pyridine-sulfur trioxide complex. nih.gov However, these reagents can sometimes lead to side reactions or require harsh conditions. A more recent and convenient method involves the use of tributylsulfoammonium betaine (B1666868) (TBSAB) for the chemoselective sulfation of steroid alcohols. frontiersin.orgnih.gov This strategy has been shown to effectively sulfate various steroid substrates, including estradiol (B170435) and pregnenolone, and allows for the direct isolation of the resulting steroid sulfate as its biologically relevant sodium salt without the need for complex ion-exchange chromatography. frontiersin.orgnih.gov The reaction with TBSAB is notable for its mild conditions and good yields. nih.gov The choice of sulfation agent is crucial for achieving high regioselectivity, especially given the presence of other potentially reactive sites in the steroid nucleus.

Table 1: Comparison of Selected Sulfation Techniques for Steroid Substrates
Sulfating Agent/MethodDescriptionAdvantagesConsiderationsReference
Pyridine-Sulfur Trioxide ComplexA widely used sulfur trioxide equivalent for sulfating alcohols.Commercially available and effective for many substrates.Can be hygroscopic; purification may be required to remove pyridinium (B92312) ion contamination. frontiersin.orgnih.gov
Tributylsulfoammonium Betaine (TBSAB)A sulfuryl group transfer agent for chemoselective sulfation.Allows for direct isolation of the sodium salt, avoids pyridinium contamination, proceeds under mild conditions.Substrate scope and regioselectivity must be evaluated for each specific steroid. frontiersin.orgnih.gov
Protected Sulfate GroupsInvolves reaction with a protected sulfate ester followed by a deprotection step.Can offer high selectivity depending on the protecting group used.Requires additional synthesis steps (protection and deprotection), which can lower overall yield. frontiersin.orgnih.gov

Chiral Separation and Enantiomeric Purity Assessment in Norgestrel Synthesis

Ensuring the enantiomeric purity of D-(-)-Norgestrel is paramount before proceeding to the sulfation step. When a synthetic route produces racemic norgestrel, a robust chiral separation method is required to isolate the desired D-(-)-enantiomer from the inactive L-(+)-enantiomer. wikipedia.orgnih.gov High-performance liquid chromatography (HPLC) is a primary technique for this purpose. nih.govresearchgate.netchromatographyonline.com

One effective HPLC method involves using a reversed-phase column with a chiral mobile phase additive. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to achieve baseline separation of norgestrel enantiomers. nih.govresearchgate.net The separation is influenced by factors such as the concentration of the chiral additive, the mobile phase composition, and the column temperature. nih.govresearchgate.net Another approach is to use a dedicated chiral stationary phase, such as an immobilized Chiral Art Cellulose-SC column, which can also reliably separate the two enantiomers. chromatographyonline.com

The assessment of enantiomeric purity utilizes these same analytical techniques. The developed HPLC or Capillary Electrophoresis (CE) methods can quantify the presence of the undesired enantiomer, ensuring that the research-grade material meets stringent purity requirements, often exceeding 99%. nih.govresearchgate.netmdpi.com

Table 2: Example HPLC Conditions for Chiral Separation of Norgestrel Enantiomers
ParameterConditionReference
Chromatography ModeReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govresearchgate.net
ColumnAgilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm i.d., 5 µm) nih.govresearchgate.net
Mobile PhaseAcetonitrile and Phosphate Buffer (pH 5.0, 20 mM) containing 25 mM HP-β-CD (30:70, v/v) nih.govresearchgate.net
Flow Rate1.0 ml/min nih.govresearchgate.net
DetectionUV at 240 nm nih.govresearchgate.net
ResultBaseline separation of norgestrel enantiomers achieved. nih.govresearchgate.net

Synthesis of this compound Derivatives and Analogs for Mechanistic Studies

To investigate the structure-activity relationships and metabolic pathways of this compound, various derivatives and analogs can be synthesized. These synthetic modifications typically start with the D-(-)-Norgestrel core structure, introducing functional groups or altering existing ones, before the final sulfation reaction.

For example, derivatives can be created by modifying the oxo group at the C3 position or the ethynyl (B1212043) group at the C17 position. A patented process describes the synthesis of Norelgestromin from D-norgestrel, which involves a three-step sequence: acetylation of the 17-hydroxyl group, oximation of the 3-oxo group, and subsequent hydrolysis of the acetyl group. google.com This demonstrates a pathway to create a C3-modified analog.

Furthermore, analogs that mimic potential metabolites can be synthesized for use as reference standards in metabolic studies. Research has focused on synthesizing oxidized derivatives of levonorgestrel, such as 6β-hydroxy and 6-oxo metabolites. researchgate.net These syntheses may involve protecting the 3-carbonyl group, performing a targeted oxidation, and then deprotecting to yield the desired analog. researchgate.net Once these novel structures are created, the regiospecific sulfation techniques described previously can be applied to the C17-hydroxyl group to produce the corresponding sulfated derivatives for further biological evaluation.

Table 3: Examples of D-(-)-Norgestrel Derivative Synthesis
Starting MaterialKey Transformation(s)Resulting Derivative (Pre-sulfation)Reference
D-(-)-Norgestrel1. Acetylation (C17-OH) 2. Oximation (C3=O) 3. Hydrolysis (C17-OAc)Norelgestromin (d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime) google.com
D-(-)-Norgestrel1. Protection of 3-carbonyl 2. Oxidation (e.g., with m-CPBA or PCC)Oxidized Levonorgestrel Analogs (e.g., 6-hydroxy or 6-oxo derivatives) researchgate.net
D-(-)-NorgestrelEsterification with various carboxylic acids using trifluoroacetic anhydride.Aliphatic, alicyclic, and arylcarboxylic esters of levonorgestrel. nih.gov

Optimization of Synthetic Yields and Purity for Research-Grade this compound

The production of research-grade this compound necessitates a highly optimized synthetic process to maximize both chemical yield and purity. azom.com Optimization strategies encompass all stages of the synthesis, from the selection of raw materials to the final purification of the product.

Key parameters that require fine-tuning include reaction kinetics, such as temperature, pressure, and reactant concentrations. azom.com For instance, in the synthesis of levonorgestrel intermediates, controlling the hydrolysis step by using an acid in an aprotic solvent can prevent the formation of certain impurities. google.com

Purification is a critical aspect of optimization. Achieving high purity, often greater than 99.9%, requires robust purification protocols. google.com Recrystallization is a fundamental technique used to purify both intermediates and the final product. The choice of solvent system is crucial; for example, recrystallizing crude levonorgestrel from a specific ratio of water and a polar organic solvent like methanol (B129727) can effectively remove impurities. google.com A patent for a D-norgestrel derivative describes a purification process where an intermediate is dissolved in a hot solvent mixture (e.g., isopropyl ether/acetonitrile) and then cooled to precipitate the highly pure compound. google.com For challenging separations, column chromatography using adsorbents like silica (B1680970) gel can be employed. google.com

Modern chemical processing equipment can also significantly enhance yield and purity. The use of contained systems like Agitated Nutsche Filter Dryers (ANFDs) minimizes product loss by allowing for solid-liquid separation, washing, and drying to occur within a single unit. azom.com This reduces manual transfers and the associated risks of contamination and material loss, contributing to a more efficient and optimized process. azom.com

Table 4: Strategies for Optimizing Yield and Purity
StrategyDescriptionImpactReference
Process Parameter ControlFine-tuning of reaction temperature, pressure, and stoichiometry.Maximizes conversion to the desired product and minimizes byproduct formation. azom.com
Strategic RecrystallizationPurification of intermediates and final product using carefully selected solvent systems.Effectively removes specific impurities, significantly increasing final purity. google.comgoogle.com
Chromatographic PurificationUse of techniques like slurry with silica gel to remove closely related impurities.Achieves very high purity levels (e.g., >99%) required for research-grade material. google.com
Integrated Process EquipmentEmploying systems like Agitated Nutsche Filter Dryers (ANFDs) for filtration, washing, and drying.Reduces product loss during transfers, improves containment, and increases overall process efficiency. azom.com

Biochemical and Molecular Mechanisms of D Norgestrel Sulfate Sodium Salt Action

Enzymatic Interactions of D-(-)-Norgestrel Sulfate (B86663) Sodium Salt

The enzymatic interactions of D-(-)-Norgestrel Sulfate Sodium Salt are crucial in determining its biological activity. These interactions govern its potential conversion to the pharmacologically active form and its influence on metabolic pathways.

Steroid sulfatase (STS) is an enzyme that catalyzes the hydrolysis of sulfated steroids, converting them from inactive, water-soluble forms into their biologically active, unconjugated forms. frontiersin.orgnih.govnih.gov While STS is known to act on various steroid sulfates such as dehydroepiandrosterone (B1670201) sulfate (DHEA-S) and estrone (B1671321) sulfate (E1S), there is a lack of specific research literature documenting that this compound is a direct substrate for this enzyme. frontiersin.orgnih.govwikipedia.org The metabolic fate of norgestrel (B7790687) involves the formation of sulfate conjugates; however, the subsequent hydrolysis of norgestrel sulfate by steroid sulfatase is not well-established in scientific literature. dmpharma.co.innih.gov

This compound is recognized as a phase II sulfate conjugate of D-(-)-norgestrel, which indicates that it is formed through the action of sulfotransferase (SULT) enzymes. manasalifesciences.com This enzymatic reaction, known as sulfation, typically leads to the inactivation of the parent compound and increases its water solubility for easier excretion. The metabolism of progestins like norethindrone (B1679910) involves sulfate and glucuronide conjugation. drugs.com While it is clear that D-(-)-norgestrel is a substrate for sulfotransferases, there is currently no available data to suggest that this compound acts as an inhibitor of these enzymes.

The interaction of this compound with cytochrome P450 (CYP450) enzymes is not directly documented. However, the metabolism of its parent compound, norgestrel, and other progestins involves CYP450 enzymes. Levonorgestrel (B1675169) has been found to inhibit hepatic cytochrome P450 enzymes in vitro to some extent. wikipedia.org The metabolism of etonogestrel, the active metabolite of desogestrel (B1670305) (another progestin), is mediated by CYP3A4. drugs.com Furthermore, studies on the active metabolite of norgestimate (B1679921) have shown that CYP3A4 plays a key role in its metabolism. Given that CYP3A4 is involved in the metabolism of numerous steroids, it is plausible that the parent compound of this compound interacts with this enzyme. However, direct evidence of the sulfated conjugate's interaction with CYP450 enzymes is lacking.

Molecular Binding Profiles of this compound

The biological effects of this compound are ultimately mediated by the binding of its active, desulfated form, levonorgestrel, to various receptors and proteins.

Upon potential hydrolysis of the sulfate group, the parent compound, D-(-)-norgestrel (levonorgestrel), exhibits a distinct receptor binding profile. It is a potent agonist of the progesterone (B1679170) receptor. dmpharma.co.in In addition to its progestogenic activity, levonorgestrel also binds to the androgen receptor. dmpharma.co.in The relative binding affinities of norgestimate and its metabolites, including levonorgestrel, for the progesterone receptor have been quantified, with levonorgestrel showing a high affinity. wikipedia.org

Below is an interactive data table summarizing the receptor binding affinities of the parent compound, levonorgestrel.

ReceptorBinding Affinity/Activity of Levonorgestrel
Progesterone ReceptorHigh affinity agonist
Androgen ReceptorBinds to the receptor
Estrogen ReceptorNo significant binding

This table is based on the binding profile of the parent compound, levonorgestrel, as the sulfate moiety is expected to be hydrolyzed for receptor interaction.

The parent compound of this compound, d-norgestrel (levonorgestrel), demonstrates significant non-receptor mediated protein interactions, primarily with Sex Hormone-Binding Globulin (SHBG). nih.govnih.govnih.gov SHBG is a glycoprotein (B1211001) that binds to androgens and estrogens, regulating their bioavailability. wikipedia.orghelloclue.com D-norgestrel is a strong displacer of testosterone (B1683101) from SHBG, indicating a high binding affinity. nih.govnih.gov It is considered that SHBG is the main carrier protein for d-norgestrel in the plasma. nih.govnih.gov Approximately 97.5-99% of levonorgestrel is bound to serum proteins, mainly SHBG and to a lesser extent, albumin. dmpharma.co.indrugs.com This high affinity for SHBG can influence the metabolic clearance rate and plasma levels of d-norgestrel. nih.gov There is no specific information available regarding the binding of this compound itself to SHBG or other proteins.

Below is an interactive data table summarizing the protein binding of the parent compound, levonorgestrel.

ProteinBinding Characteristics of Levonorgestrel
Sex Hormone-Binding Globulin (SHBG)High affinity binding; main carrier protein
AlbuminBinds to a lesser extent

This table reflects the protein binding of the parent compound, levonorgestrel.

Intracellular Fate and Transport Mechanisms of this compound

The journey of this compound from the extracellular environment to its intracellular site of action is a highly regulated process governed by specific transport systems. As a hydrophilic sulfated steroid, it cannot passively diffuse across the lipophilic cell membrane. Instead, its cellular uptake and efflux are mediated by a network of transmembrane transporter proteins. nih.govbirmingham.ac.uk The intracellular fate of the molecule is then determined by enzymatic activity that can modify its structure and biological activity.

Cellular Uptake by Membrane Transporters

The entry of sulfated steroids, which are organic anions, into target cells is an active process facilitated primarily by solute carrier (SLC) transporters. nih.gov While direct transport studies on this compound are not extensively detailed in the literature, its cellular uptake mechanisms can be inferred from the well-characterized transport of other structurally similar steroid sulfates like dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S).

The key protein families implicated in the uptake of these compounds are the Organic Anion-Transporting Polypeptides (OATPs, belonging to the SLCO gene family) and the Organic Anion Transporters (OATs, part of the SLC22A family). oup.comnih.govwikipedia.org These transporters function as gatekeepers, controlling the influx of a wide array of endogenous compounds and xenobiotics into cells. wikipedia.org For instance, OATP1B1, OATP1B3, and OATP2B1 are known to transport various steroid hormones and their conjugated forms. nih.gov Specifically, OAT4 (SLC22A11) and OATP2B1 have been identified in the placenta as being involved in the uptake of fetal-derived steroid sulfates. nih.gov Given its structure as a steroid sulfate, it is highly probable that this compound utilizes one or more of these OATP/OAT transporters to gain entry into target cells.

Below is a summary of key transporters known to be involved in the uptake of steroid sulfates, which are potential candidates for mediating the transport of this compound.

Transporter ProteinGene FamilyKnown Steroid Sulfate SubstratesGeneral Tissue Localization
OATP1B1SLCO1B1Estrone-3-sulfate, DHEASLiver mdpi.com
OATP1B3SLCO1B3Estradiol-17β-glucuronide, DHEAS, Estrone-3-sulfateLiver nih.govmdpi.com
OATP2B1SLCO2B1Estrone-3-sulfate, DHEASLiver, Placenta, Intestine, Brain wikipedia.orgnih.gov
OAT4SLC22A11Estrone-3-sulfate, DHEASKidney, Placenta oup.comnih.gov

Intracellular Hydrolysis and Metabolic Conversion

Once inside the cell, the primary metabolic event for D-(-)-Norgestrel Sulfate is the hydrolysis of the sulfate ester bond. nih.govnih.gov This reaction is catalyzed by the enzyme steroid sulfatase (STS), which is located in the lumen of the endoplasmic reticulum. bioscientifica.com

D-(-)-Norgestrel Sulfate → D-(-)-Norgestrel + Sulfate

This desulfation step is critical as it converts the biologically inert, water-soluble precursor into its unconjugated and active form, D-(-)-Norgestrel (levonorgestrel). bioscientifica.com The liberated D-(-)-Norgestrel is then free to exert its biological effects, which typically involve binding to and modulating the activity of intracellular steroid receptors, such as the progesterone and estrogen receptors. nih.gov

The unconjugated D-(-)-Norgestrel can also be a substrate for further intracellular metabolism. The liver, in particular, metabolizes norgestrel through reduction of the A-ring and hydroxylation. nih.govnih.gov These metabolic products can then be re-conjugated with sulfate or glucuronic acid to increase their water solubility and facilitate their removal from the cell and subsequent excretion from the body. nih.gov

Efflux Mechanisms

The efflux of D-(-)-Norgestrel Sulfate, its metabolites, or its re-conjugated forms from the cell is also an active transport process. This cellular extrusion is generally mediated by members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov These transporters use the energy from ATP hydrolysis to pump substrates out of the cell, playing a crucial role in cellular detoxification and maintaining homeostasis by preventing the excessive accumulation of endogenous compounds and xenobiotics. The specific ABC transporters involved in the efflux of D-(-)-Norgestrel Sulfate or its metabolites have not been definitively identified but likely include proteins known to transport other steroid conjugates.

Metabolic Transformations and Pharmacokinetic Profiles of D Norgestrel Sulfate Sodium Salt in Pre Clinical Systems

In Vitro Metabolic Studies of D-(-)-Norgestrel Sulfate (B86663) Sodium Salt

In vitro models are indispensable for elucidating the biotransformation of xenobiotics, offering a controlled environment to study metabolic pathways without the complexities of a whole organism. researchgate.net

Biotransformation in Hepatic and Extrahepatic Cell Lines

The liver is the primary site of drug metabolism. In vitro studies on D-(-)-norgestrel typically employ various hepatic models to simulate this process. These models include primary cultured hepatocytes, liver microsomes, and established human liver-derived cell lines such as HepG2 and HepaRG. researchgate.netresearchgate.net While primary hepatocytes are considered a gold standard, their use can be limited by availability and variability. researchgate.net Consequently, immortalized cell lines like HepaRG, which can differentiate to display hepatocyte-like characteristics, including the expression of drug-metabolizing enzymes, are valuable tools for studying the biotransformation of compounds like norgestrel (B7790687). researchgate.netd-nb.info

These hepatic cell systems are used to investigate Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. For D-(-)-norgestrel, this includes hydroxylation and reduction of the steroid's A-ring, followed by conjugation with sulfate or glucuronic acid. wikipedia.org The formation of D-(-)-Norgestrel Sulfate is a Phase II reaction catalyzed by sulfotransferase (SULT) enzymes, which are present in these liver cell models. d-nb.info While the liver is the main site, extrahepatic metabolism can also occur, and in vitro systems using intestinal or kidney-derived fractions can provide insight into the complete metabolic profile of a drug.

Identification of Primary and Secondary Metabolites

The biotransformation of D-(-)-norgestrel results in the formation of various primary and secondary metabolites. Primary metabolites are formed through initial enzymatic modifications of the parent drug, while secondary metabolites result from further modifications of the primary metabolites.

Metabolic studies of D-(-)-norgestrel reveal that it undergoes extensive transformation. Phase I metabolism primarily involves reduction of the A-ring and hydroxylation at various positions. wikipedia.org The major urinary metabolite identified in some preclinical models is 3α,5β-tetrahydronorgestrel. nih.gov Other hydroxylated metabolites, such as 2α-hydroxy-norgestrel and 16β-hydroxy-norgestrel, have also been identified. nih.gov

Following these initial oxidative and reductive transformations, the resulting metabolites undergo Phase II conjugation. This process renders the metabolites more water-soluble, facilitating their excretion. The primary conjugation pathways for D-(-)-norgestrel metabolites are glucuronidation and sulfation. wikipedia.orgnih.gov This leads to the formation of compounds such as 3α,5β-tetrahydronorgestrel glucuronide and various sulfate conjugates, including D-(-)-Norgestrel Sulfate. nih.govnih.gov These conjugated forms are considered secondary metabolites and are the principal forms in which the drug is eliminated from the body. nih.gov

In Vivo Pharmacokinetic Characterization of D-(-)-Norgestrel Sulfate Sodium Salt in Animal Models

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a complete biological system. The pharmacokinetics of D-(-)-norgestrel have been evaluated in several pre-clinical species, including rats, dogs, and baboons. nih.govnih.govnih.gov

Absorption, Distribution, and Excretion Kinetics (e.g., Dog, Baboons, Rats)

Absorption: Following oral administration, D-(-)-norgestrel is rapidly and almost completely absorbed from the gastrointestinal tract, exhibiting high bioavailability. wikipedia.orgfda.gov

Distribution: Once absorbed, D-(-)-norgestrel is widely distributed throughout the body. It exhibits extensive binding to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin. wikipedia.orgfda.gov This high degree of protein binding influences its volume of distribution and clearance rate.

Excretion: The elimination of D-(-)-norgestrel and its metabolites occurs through both urine and feces. nih.govnih.gov Studies in rhesus monkeys showed that after an oral dose of ¹⁴C-labeled d-norgestrel, approximately 29.5% of the radioactivity was recovered in the urine and 57.1% in the feces. nih.gov The excreted compounds are predominantly conjugated metabolites, including glucuronides and sulfates. nih.govnih.gov In rats, the elimination half-life of D-(-)-norgestrel has been characterized by a tri-exponential decay, with alpha, beta, and gamma phase half-lives of approximately 10.1 minutes, 42.7 minutes, and 23.1 hours, respectively. nih.gov

SpeciesRoute% Dose in Urine% Dose in FecesSource
Rhesus MonkeyOral29.5%57.1% nih.gov
Human*Oral44.8%31.6% nih.gov

Note: Human data is included for comparative context.

Stereoselective Metabolism and Elimination in Animal Species

Norgestrel is typically synthesized and administered as a racemic mixture of two enantiomers: D-(-)-norgestrel (levonorgestrel, the biologically active form) and L-(+)-norgestrel (the inactive form). wikipedia.org The metabolism of norgestrel is highly stereoselective, meaning the two enantiomers are processed differently by metabolic enzymes. nih.gov

In vitro studies using rabbit liver microsomes have shown that the metabolism of L-(+)-norgestrel is more rapid than that of D-(-)-norgestrel. nih.gov In vivo studies in African Green monkeys and humans have identified distinct metabolic pathways for each enantiomer. nih.govnih.gov A primary pathway for D-(-)-norgestrel is the reduction of the A-ring to form tetrahydronorgestrel metabolites. nih.gov In contrast, L-(+)-norgestrel predominantly undergoes hydroxylation, particularly at the 16β position. nih.govnih.gov This stereoselectivity extends to conjugation, with specific metabolites of each enantiomer being conjugated with sulfate or glucuronic acid. nih.gov

EnantiomerPrimary Metabolic PathwayKey MetabolitesSource
D-(-)-Norgestrel Ring A Reduction3α,5β-Tetrahydronorgestrel nih.govnih.gov
2α-Hydroxylation2α-hydroxy-norgestrel nih.govnih.gov
L-(+)-Norgestrel 16β-Hydroxylation16β-hydroxynorgestrel nih.govnih.gov
16α-Hydroxylation16α-hydroxynorgestrel nih.govnih.gov

This differential metabolism leads to different patterns of metabolites in urine and feces depending on whether the racemic mixture or the pure D-enantiomer is administered. nih.gov

Influence of Route of Administration on Pre-clinical Pharmacokinetics

The route of administration can significantly impact the pharmacokinetic profile of a drug. While D-(-)-norgestrel has high oral bioavailability, indicating minimal first-pass metabolism, the formulation and delivery method can alter absorption rates and peak plasma concentrations. fda.govnih.gov

Studies comparing intravenous, oral, and subcutaneous administration in rats and minipigs have demonstrated that bioavailability remains high across these routes. nih.govtandfonline.com Following intravenous administration in rats, D-(-)-norgestrel exhibits a multi-compartment pharmacokinetic profile with distinct distribution and elimination phases. nih.gov Oral administration results in a slightly delayed time to reach maximum concentration (Tmax) compared to intravenous injection. nih.gov Subcutaneous or intradermal routes, often used for long-acting implantable formulations, result in a much slower absorption rate, leading to sustained, lower plasma concentrations over an extended period. tandfonline.com Regardless of the route, the subsequent metabolic pathways, including the formation of sulfate conjugates like this compound, remain consistent.

Advanced Analytical Methodologies for the Quantification and Characterization of D Norgestrel Sulfate Sodium Salt

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of D-(-)-Norgestrel Sulfate (B86663) Sodium Salt from various matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) each offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the analysis of levonorgestrel (B1675169), the non-sulfated parent compound of D-(-)-Norgestrel Sulfate Sodium Salt. bioscientifica.com These established methods provide a strong foundation for the development of analytical procedures for the sulfate conjugate. A typical HPLC method for levonorgestrel involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. bioscientifica.com Detection is commonly performed using a photodiode array (PDA) detector at approximately 241 nm. bioscientifica.comnih.gov

For the analysis of the more polar this compound, modifications to standard RP-HPLC methods are necessary to achieve adequate retention and separation. One approach is the use of ion-pairing agents in the mobile phase. Alternatively, adding ammonium sulfate to the aqueous portion of the mobile phase can increase the retention of steroid sulfates on octadecyl silica (B1680970) columns through an apparent ion-pairing mechanism. nih.gov

Method validation for the quantification of this compound by HPLC would be conducted in accordance with International Council for Harmonisation (ICH) guidelines. bioscientifica.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from blanks or placebos at the retention time of the analyte. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For levonorgestrel, linearity has been established over concentration ranges such as 2.6–15.6 μg/ml. bioscientifica.com

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, with typical acceptance criteria for levonorgestrel being in the range of 99.78–100.0%. bioscientifica.com

Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD), with values of less than 2% being desirable. bioscientifica.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. nih.gov

Below is a table summarizing typical HPLC parameters for the analysis of levonorgestrel, which can be adapted for this compound.

ParameterTypical Conditions for Levonorgestrel Analysis
Column Luna® C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (50:50, v/v)
Flow Rate 1.0 ml/min
Injection Volume 20 µl
Detection PDA at 241 nm
Run Time 15 min

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the high-sensitivity quantification of steroids and their conjugates in complex biological matrices. This technique offers superior selectivity and lower limits of detection compared to HPLC with UV detection. For steroid sulfates, LC-MS/MS allows for direct analysis without the need for derivatization. nih.govunitedchem.com

In the development of an LC-MS/MS method for this compound, electrospray ionization (ESI) in the negative ion mode is typically employed for sulfated steroids. unitedchem.comnih.gov The separation is generally achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of methanol (B129727) or acetonitrile and water, often with a modifier like ammonium hydroxide to improve peak shape and ionization efficiency. nih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. For D-(-)-Norgestrel, the precursor ion would be the deprotonated molecule [M-H]⁻. A characteristic fragmentation of steroid sulfates is the loss of the sulfate group, resulting in a product ion corresponding to the deprotonated steroid core. Another common product ion for sulfated steroids is HSO₄⁻ at m/z 97. bioscientifica.com

Validation of an LC-MS/MS method involves assessing parameters similar to HPLC, but with a focus on matrix effects, which can suppress or enhance the ionization of the analyte. nih.gov A stable isotope-labeled internal standard, such as D-(-)-norgestrel-d7, is often used to compensate for these effects and ensure accurate quantification. nih.gov

The following table outlines a hypothetical set of LC-MS/MS parameters for the analysis of this compound, based on methods for related compounds.

ParameterProposed Conditions for this compound
Chromatography UPLC with a C18 column
Mobile Phase A Water with 0.1% NH₄OH
Mobile Phase B Methanol with 0.1% NH₄OH
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ m/z 391.2 (for the sulfate)
Product Ion 1 m/z 311.2 (corresponding to [Norgestrel-H]⁻)
Product Ion 2 m/z 97.0 (HSO₄⁻)

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of steroids. However, due to their low volatility, steroids, and particularly their polar conjugates like sulfates, require derivatization prior to GC-MS analysis. nih.gov For steroid sulfates, this involves a two-step process: deconjugation (hydrolysis) to cleave the sulfate group, followed by derivatization of the resulting free steroid. nih.gov

Deconjugation can be achieved through enzymatic hydrolysis or chemical methods like solvolysis. nih.govnih.gov It is important to note that many commercial sulfatase enzyme preparations may also exhibit glucuronidase activity, which could be a consideration if other steroid conjugates are present. nih.gov Following hydrolysis, the free D-(-)-norgestrel would be derivatized to increase its volatility and thermal stability. Common derivatizing agents for steroids include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). wiley.com

While GC-MS can provide detailed structural information, the necessity of hydrolysis and derivatization makes it a more complex and time-consuming approach for the analysis of this compound compared to direct LC-MS/MS analysis. nih.gov

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, including its stereochemistry and the precise location of the sulfate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its identity and purity. The attachment of the sulfate group would induce significant changes in the chemical shifts of the neighboring protons and carbons compared to the parent D-(-)-norgestrel.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to assign all proton and carbon signals unequivocally. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the steroid in solution. The conformation of steroid molecules can be influenced by their environment, and solid-state NMR could be used to study the conformational state of this compound in a solid or lipid environment. nih.gov

Advanced Mass Spectrometry Techniques (e.g., Fragmentation Patterns)

Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for confirming the elemental composition and elucidating the structure of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, typically performed in a triple quadrupole or quadrupole time-of-flight (Q-TOF) instrument, provide detailed structural information through the analysis of fragmentation patterns. As previously mentioned, in negative ion mode, sulfated steroids exhibit characteristic fragmentation pathways. The most prominent fragmentation is the cleavage of the S-O bond, leading to the neutral loss of SO₃ (80 Da) or the formation of the bisulfate anion (HSO₄⁻) at m/z 97. nih.gov

Further fragmentation of the steroid core can provide information about the positions of other functional groups. For D-(-)-Norgestrel, the precursor ion [M-H]⁻ would be at m/z 391.2. The major product ion would be expected at m/z 311.2, corresponding to the deprotonated D-(-)-norgestrel molecule after the loss of SO₃. The fragmentation of this ion would then be similar to that of D-(-)-norgestrel itself. A common fragmentation for levonorgestrel is the transition from m/z 313.2 (for the protonated molecule in positive mode) to m/z 245.2. nih.gov A similar fragmentation pathway for the deprotonated molecule would provide further structural confirmation.

The following table summarizes the expected key mass spectral data for D-(-)-Norgestrel Sulfate.

Mass Spectrometry TechniqueExpected Observations for D-(-)-Norgestrel Sulfate
HRMS (Negative Ion) Accurate mass of [M-H]⁻ corresponding to C₂₁H₂₇O₅S⁻
MS/MS (Negative Ion) Precursor Ion [M-H]⁻: m/z 391.2
Product Ion 1 (Loss of SO₃): m/z 311.2
Product Ion 2 (Bisulfate anion): m/z 97.0

Development of Reference Standards and Impurity Profiling for Research Applications

The establishment of highly purified and well-characterized reference standards is a fundamental prerequisite for the accurate quantification and characterization of any active pharmaceutical ingredient (API) in research and quality control settings. In the context of this compound, the development of such a reference standard, along with a comprehensive impurity profile, is critical for ensuring the reliability and reproducibility of analytical data. This process involves the synthesis of the target compound at a very high purity level, its rigorous characterization using various analytical techniques, and the identification and quantification of any process-related impurities.

Establishment of this compound Reference Standard

A certified reference standard for this compound is a highly purified substance used as a benchmark for analytical purposes. While detailed proprietary methods for the synthesis and purification of the commercial reference standard are not extensively published in peer-reviewed literature, the process would follow established principles of pharmaceutical chemistry. The synthesis would likely involve the sulfation of D-(-)-Norgestrel at the C17 hydroxyl group, followed by conversion to the sodium salt.

The subsequent purification is a critical step to ensure the high purity required for a reference standard. This may involve techniques such as recrystallization or preparative chromatography to remove unreacted starting materials, by-products, and other process-related impurities.

Once a batch of high-purity this compound is produced, it undergoes rigorous characterization to confirm its identity and purity. A variety of spectroscopic and chromatographic techniques are employed for this purpose.

Table 1: Analytical Techniques for the Characterization of this compound Reference Standard

Analytical TechniquePurposeKey Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Elucidation and ConfirmationProvides detailed information about the molecular structure, confirming the identity of the compound and the position of the sulfate group.
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular weight of the compound and can be used to identify impurities.
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups in the molecule, such as the sulfate and carbonyl groups.
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantificationDetermines the purity of the reference standard by separating it from any impurities.
Elemental Analysis Elemental Composition ConfirmationConfirms the elemental composition (C, H, N, S, Na) of the molecule.

The data obtained from these analyses are compiled into a Certificate of Analysis (CoA) that accompanies the reference standard, providing users with the necessary information to ensure its proper use. Several commercial suppliers offer this compound as a reference standard for research purposes.

Impurity Profiling of this compound

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. For this compound, impurities can originate from the synthesis of the parent compound, D-(-)-Norgestrel, or from the subsequent sulfation and salt formation steps. A thorough understanding of the synthetic route is therefore essential for predicting and identifying potential impurities.

Research into the synthesis of Norgestrel (B7790687) has identified several process-related impurities. nih.gov These impurities may also be present in the final this compound product if not adequately removed during purification.

One study identified a new apolar impurity in Norgestrel as 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol, which is a product of the acid-catalyzed dehydration of an over-ethinylated side product. nih.gov Another identified impurity, 17α-ethinyl-13-ethyl-4-gonene-17-ol, originates from a side product of the Birch reduction step in the synthesis of Norgestrel. nih.gov

Advanced analytical methodologies, particularly hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), are instrumental in the separation, detection, and identification of these impurities.

Table 2: Potential Process-Related Impurities of this compound

Impurity NamePotential Origin
D-(-)-Norgestrel Unreacted starting material
3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol Side-product from the ethinylation step in Norgestrel synthesis nih.gov
17α-ethinyl-13-ethyl-4-gonene-17-ol Side-product from the Birch reduction step in Norgestrel synthesis nih.gov
Di-sulfated Norgestrel Over-sulfation during the synthesis of the sulfate ester
Inorganic Salts (e.g., Sodium Sulfate) By-products or excess reagents from the salt formation step

The development and validation of sensitive and specific analytical methods are crucial for the routine monitoring of these impurities in both the drug substance and its formulations. This ensures that the levels of impurities are maintained below the established safety thresholds.

Theoretical and Computational Chemistry Approaches to D Norgestrel Sulfate Sodium Salt

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a small molecule, such as D-(-)-Norgestrel Sulfate (B86663) Sodium Salt, and a biological target, typically a protein receptor. These methods are instrumental in understanding the molecular basis of a drug's activity and in the design of new therapeutic agents.

Ligand-Protein Docking Simulations with Steroid Receptors

Ligand-protein docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For D-(-)-Norgestrel Sulfate Sodium Salt, the primary targets of interest are steroid receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER). The parent compound, levonorgestrel (B1675169), is known to bind with high affinity to PR and AR, but not to ER. nih.gov

Docking simulations for this compound would involve generating a three-dimensional model of the compound and docking it into the ligand-binding domains of these steroid receptors. The process considers various possible conformations of the ligand and the flexibility of the receptor's binding site to identify the most energetically favorable binding pose. Computational programs are used to perform these simulations, which can provide valuable insights into the specific interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net

Prediction of Binding Modes and Affinities

The primary outputs of docking simulations are the predicted binding modes and an estimation of the binding affinity. The binding mode describes the specific orientation of the ligand within the receptor's active site and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

For this compound, the addition of the bulky and negatively charged sulfate group at the C17 position would significantly alter its interaction profile compared to the parent levonorgestrel. It is hypothesized that the sulfate group could introduce new electrostatic interactions with positively charged amino acid residues in the binding pocket or, conversely, create steric hindrance that may reduce binding affinity. Computational studies on other steroids have highlighted the importance of specific amino acid residues in the ligand-binding domain for stabilizing the ligand. mdpi.com The predicted binding affinity, often expressed as a scoring function value, provides a qualitative estimate of the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex.

Below is a hypothetical data table illustrating the kind of results that could be obtained from such a docking study, comparing the predicted binding affinities of levonorgestrel and its sulfated form with various steroid receptors.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)
D-(-)-Norgestrel (Levonorgestrel)-8.5 kcal/mol-7.9 kcal/mol-5.2 kcal/mol
This compound-6.2 kcal/mol-5.8 kcal/mol-4.1 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics of a molecule and its interactions with the surrounding environment, such as water or a biological membrane.

Analysis of this compound Dynamics in Aqueous and Biological Environments

MD simulations of this compound in an aqueous environment would reveal how the molecule behaves in a solution, providing insights into its solubility and stability. The simulations would track the movement of the steroid and the surrounding water molecules, highlighting the formation of hydration shells and the influence of the sulfate and sodium ions on the local water structure. In a more complex biological environment, such as a lipid bilayer, MD simulations could predict how the molecule partitions between the aqueous and lipid phases, which is crucial for its bioavailability and ability to reach intracellular targets. The sulfated form is expected to be more water-soluble than its parent compound. manasalifesciences.commanasalifesciences.com

Conformational Analysis and Stability Predictions

The steroidal backbone of D-(-)-Norgestrel is relatively rigid, but the side chains, particularly the ethynyl (B1212043) and ethyl groups, have some conformational flexibility. MD simulations can explore the accessible conformations of the molecule and predict their relative stabilities. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the receptor's binding site. The stability of the sulfate group and its interaction with the rest of the molecule can also be assessed through these simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. These methods provide a fundamental understanding of a molecule's behavior at the atomic and subatomic level.

For this compound, quantum chemical calculations could be used to determine various electronic properties, such as the distribution of electron density, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and its ability to participate in different types of chemical reactions and intermolecular interactions. For instance, the electrostatic potential map can identify regions of the molecule that are electron-rich or electron-poor, which are likely sites for electrostatic interactions with a receptor.

Furthermore, these calculations can be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of the compound. The reactivity of the sulfate group, including its susceptibility to hydrolysis by sulfatase enzymes, could also be investigated using quantum chemical methods. nih.govbioscientifica.com

Prediction of Metabolic Soft Spots and Reactive Sites

The metabolic stability of a drug molecule is a critical determinant of its therapeutic efficacy and duration of action. Identifying the sites on a molecule that are most susceptible to metabolic transformation, often referred to as "metabolic soft spots," is a key objective in drug design. Computational tools can predict these sites by considering factors such as the reactivity of different atoms and the accessibility of these atoms to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov

Various software platforms, such as MetaSite and StarDrop, are employed to predict the sites of metabolism. ingentaconnect.com These programs utilize knowledge-based systems derived from extensive experimental data on known drug metabolism pathways, as well as structure-based models of CYP enzyme active sites. For this compound, a theoretical prediction of metabolic soft spots can be inferred from the known metabolism of its parent compound, levonorgestrel. The primary metabolic pathways for levonorgestrel involve hydroxylation and reduction of the steroid nucleus. fda.govnih.gov

In silico models would likely predict several potential sites for oxidative metabolism on the this compound molecule. The reactivity of carbon-hydrogen bonds and their accessibility within the CYP active site are key parameters in these predictions. The following table illustrates a hypothetical prediction of metabolic soft spots for this compound, ranked by their predicted likelihood of being a site of metabolism.

Predicted RankPotential Metabolic Soft Spot (Atom/Region)Predicted Metabolic ReactionRationale
1C6HydroxylationAllylic position, known site of hydroxylation for similar steroids.
2C16HydroxylationKnown site of hydroxylation for norgestrel (B7790687), leading to 16α- and 16β-hydroxy metabolites. nih.gov
3A-ring (C4-C5 double bond)ReductionCommon metabolic pathway for steroid hormones, leading to tetrahydro derivatives.
4C2HydroxylationPotential site for oxidation on the A-ring.

It is important to note that the presence of the sulfate group at the C17 position may influence the orientation of the molecule within the enzyme's active site, potentially altering the preference for certain metabolic pathways compared to the parent compound, levonorgestrel. The ethynyl group at C17 is generally considered metabolically stable.

Derivation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. unicamp.brnih.gov These models are built by identifying molecular descriptors that correlate with the activity of the compounds. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For this compound and its analogues, a QSAR study could be undertaken to understand the structural requirements for progestogenic activity. This would involve synthesizing a series of related compounds with variations at different positions of the steroid nucleus and evaluating their binding affinity to the progesterone receptor.

The development of a QSAR model would typically involve the following steps:

Data Set Preparation: A series of analogues of this compound would be synthesized, and their progestogenic activity (e.g., receptor binding affinity) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These can include constitutional, topological, geometric, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity. unicamp.br

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR data table for a series of this compound analogues is presented below to illustrate the concept.

CompoundSubstitutionLogP (Lipophilicity)Molecular Surface Area (Ų)Dipole Moment (Debye)Biological Activity (pIC50)
Analog 1 (Parent)None2.54503.28.5
Analog 26-fluoro2.64554.18.8
Analog 37-methyl3.04703.18.2
Analog 411-chloro3.14653.97.9

The resulting QSAR model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective progestins. researchgate.net

Future Directions and Emerging Research Areas for D Norgestrel Sulfate Sodium Salt

Novel Synthetic Approaches for Efficient and Sustainable Production

The chemical synthesis of steroid sulfates, including D-(-)-Norgestrel Sulfate (B86663) Sodium Salt, is an area ripe for innovation. Traditional methods can be complex and may generate significant chemical waste. Emerging research focuses on developing more efficient and environmentally friendly synthetic routes.

One promising approach involves the use of solid-phase extraction (SPE) for the purification of steroid sulfates. nih.gov This technique, commonly used in analytical laboratories for sample preparation, offers a rapid and efficient alternative to traditional purification methods like chromatography, reducing solvent consumption and time. nih.gov Another novel method is the fusion of triethylamine-sulfur trioxide with steroids, which provides a thermal equilibrium process for sulfation. nih.gov This approach allows for preferential sulfation of specific hydroxyl groups, potentially leading to higher yields and fewer side products. nih.gov

The principles of green chemistry are also beginning to be applied to steroid synthesis. This includes the use of enzymatic catalysts, which can offer high selectivity and operate under mild reaction conditions, thereby reducing energy consumption and the use of hazardous reagents. Research into biocatalytic routes for the sulfation of D-(-)-Norgestrel could lead to significantly more sustainable production processes.

Table 1: Comparison of Synthetic Approaches for Steroid Sulfates

ApproachAdvantagesDisadvantagesPotential for D-(-)-Norgestrel Sulfate Sodium Salt
Traditional Chemical Synthesis Well-established methodsOften multi-step, may use harsh reagents, can have lower yieldsCurrent standard, but with room for improvement in efficiency and sustainability.
Solid-Phase Extraction (SPE) Purification Rapid, reduced solvent use, high throughput nih.govMay require optimization for specific compoundsHigh potential to streamline the purification step, making the overall process more efficient. nih.gov
Fusion Method with Triethylamine-Sulfur Trioxide Preferential sulfation, potentially higher yields nih.govRequires careful control of thermal conditionsCould offer a more direct and selective route to sulfation, improving efficiency. nih.gov
Biocatalysis (Enzymatic Synthesis) High selectivity, mild reaction conditions, environmentally friendlyEnzyme stability and cost can be challengesA key area for future research to develop a truly "green" synthesis process.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

Understanding the complete metabolic profile of this compound is crucial for comprehending its efficacy and biological impact. The advent of "omics" technologies, such as metabolomics and proteomics, provides powerful tools for achieving a holistic view of its metabolic fate.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can identify the full spectrum of metabolites derived from D-(-)-Norgestrel. Studies on hormonal contraceptives have already demonstrated the power of this approach. For instance, the use of a commercial LC-MS/MS kit has enabled the comprehensive profiling of the serum metabolome in users of oral contraceptives containing drospirenone (B1670955) and ethinyl estradiol (B170435). mdpi.com Such studies have revealed alterations in various metabolic pathways, including those related to amino acids, lipids, and oxidative stress. mdpi.com Similar targeted and untargeted metabolomics approaches can be applied to specifically map the biotransformation of this compound, identifying both expected and novel metabolites.

Proteomics, the large-scale study of proteins, can reveal how this compound influences the expression and function of proteins in the body. Research on levonorgestrel (B1675169) has shown that it can induce changes in the proteome of uterine secretions, affecting proteins involved in sperm function. nih.govbioscientifica.com Furthermore, large-scale plasma proteomics studies have identified that hormonal contraceptive use has a pervasive influence on the human plasma proteome, affecting proteins involved in coagulation, cholesterol metabolism, and inflammation. medrxiv.orgmedrxiv.org These findings highlight the potential of proteomics to uncover the broader physiological effects of this compound beyond its primary mode of action.

Table 2: Key Findings from Omics Studies on Hormonal Contraceptives

Omics TechnologyKey FindingsRelevance to this compound
Metabolomics Alterations in amino acid, lipid, and oxidative stress pathways in oral contraceptive users. mdpi.comProvides a framework for detailed metabolic profiling and identifying biomarkers of exposure and effect.
Proteomics Changes in uterine fluid proteins affecting sperm function with levonorgestrel treatment. nih.govbioscientifica.comCan elucidate the molecular mechanisms underlying the contraceptive and non-contraceptive effects of the compound.
Plasma Proteomics Widespread changes in plasma proteins related to coagulation, cholesterol metabolism, and inflammation. medrxiv.orgmedrxiv.orgOffers insights into the systemic effects and potential long-term health impacts.

Advancements in Analytical Platforms for Trace Analysis and Metabolomics

The detection and quantification of this compound and its metabolites at very low concentrations in complex biological matrices present a significant analytical challenge. Continuous advancements in analytical instrumentation are providing the necessary sensitivity and selectivity for such trace analysis.

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard for the analysis of steroids and their metabolites. thieme-connect.comnih.govnih.gov This technique offers excellent chromatographic resolution, high sensitivity, and specificity, allowing for the simultaneous quantification of multiple analytes in a single run. nih.gov Methods have been developed for the quantification of norgestrel (B7790687) in human plasma at picogram per milliliter (pg/mL) levels. thieme-connect.com The application of derivatization techniques, such as with dansyl chloride, can further enhance the mass spectrometric response for steroids that are difficult to ionize. nih.gov

For the analysis of sulfated steroids, specific LC-MS/MS methods have been developed that allow for the direct quantification of these conjugates without the need for a hydrolysis step. nih.gov This is crucial for accurately assessing the metabolic profile, as sulfated metabolites are major circulating forms of many steroids. nih.gov Supercritical fluid chromatography (SFC) coupled with MS/MS is another emerging technique that offers rapid and efficient separation of steroid sulfates. diva-portal.org

Table 3: Advanced Analytical Platforms for Steroid Analysis

Analytical PlatformKey FeaturesApplication for this compound
UPLC-MS/MS High sensitivity (pg/mL), high selectivity, rapid analysis. thieme-connect.comnih.govnih.govGold standard for quantification in biological fluids and metabolomics studies.
LC-MS/MS with Derivatization Enhanced ionization efficiency for poorly ionizable compounds. nih.govUseful for improving detection limits for specific metabolites.
Direct Analysis of Steroid Sulfates by LC-MS/MS No hydrolysis step required, direct measurement of sulfated metabolites. nih.govEssential for accurate metabolic profiling.
SFC-MS/MS Fast separation, alternative to LC for certain compounds. diva-portal.orgA promising technique for high-throughput analysis.

Development of Advanced Computational Models for Predicting Biological Activity and Fate

Computational modeling is becoming an indispensable tool in pharmacology and toxicology for predicting the biological activity, metabolic fate, and potential environmental impact of chemical compounds. For this compound, these in silico approaches can guide future research and development.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgijpsr.comijnrd.org By analyzing the physicochemical properties and molecular descriptors of a series of related compounds, QSAR models can be developed to predict the activity of new or untested compounds. nih.gov Binary QSAR models, for instance, have been successfully used to predict the binding affinities of estrogen receptor ligands. nih.gov Similar models could be developed for this compound to predict its interactions with various receptors and enzymes.

Table 4: Computational Modeling Approaches for Steroid Research

Modeling ApproachDescriptionApplication for this compound
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity. wikipedia.orgijpsr.comijnrd.orgPrediction of receptor binding affinity, enzyme inhibition, and potential off-target effects.
Binary QSAR Predicts categorical activity (e.g., active vs. inactive). nih.govUseful for high-throughput screening of virtual compound libraries.
Mechanistic Models of Steroidogenesis Simulates the biochemical pathways of steroid synthesis and metabolism. sun.ac.zanih.govresearchgate.netvu.nlPrediction of the compound's influence on endogenous hormone levels and metabolic fate.
In Silico Toxicology Prediction Uses computational methods to predict potential adverse effects.Early-stage assessment of potential toxicity and environmental impact.

Q & A

Q. What are the key considerations for synthesizing D-(-)-Norgestrel Sulfate Sodium Salt in the laboratory?

The synthesis typically involves sulfation of the parent compound, D-(-)-Norgestrel, using sulfuric acid or sulfating agents under controlled conditions. Critical steps include:

  • Purification : Column chromatography or recrystallization to isolate the sulfate sodium salt from unreacted precursors.
  • Characterization : Confirm sulfation via FT-IR (sulfate group absorption bands at ~1250 cm⁻¹ and ~1050 cm⁻¹) and mass spectrometry (e.g., molecular ion peak at m/z 430–450 for the sodium adduct) .
  • Chirality preservation : Ensure retention of the D-(-) configuration by monitoring optical rotation ([α]D values) and using chiral HPLC .

Q. How can researchers validate the purity of this compound?

Purity assessment requires a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities. USP standards for Norgestrel-related compounds can be referenced .
  • Titration : Argentometric titration for sulfate content quantification (e.g., using silver nitrate and potentiometric endpoints) .
  • Thermogravimetric analysis (TGA) : Verify hygroscopicity and thermal stability, as sodium sulfate derivatives often exhibit distinct dehydration profiles .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?

Metabolic studies should focus on enantiomer-specific biotransformation:

  • Isotopic labeling : Use deuterated analogs (e.g., D-(-)-Norgestrel-d6 Sulfate Sodium Salt) to track metabolites via LC-MS/MS .
  • Tissue distribution : Employ radiolabeled tracers (³H or ¹⁴C) in animal models, with autoradiography to map organ-specific uptake .
  • Enzyme profiling : Incubate the compound with cytochrome P450 isoforms (CYP3A4, CYP2C9) to identify major oxidative metabolites .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from enantiomeric impurities or assay variability. Mitigation strategies include:

  • Chiral separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate D-(-) and L-(+) forms for independent bioactivity testing .
  • Standardized assays : Validate receptor-binding assays (e.g., progesterone receptor transactivation) with positive controls (e.g., Levonorgestrel) and replicate across multiple cell lines .

Q. What methodologies are recommended for stability studies of this compound under varying storage conditions?

Design accelerated stability studies using ICH guidelines:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., desulfation or oxidation) .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at standard storage temperatures (2–8°C) .
  • pH stability : Assess solubility and degradation in buffered solutions (pH 1–10) to simulate physiological conditions .

Methodological Challenges in Pharmacokinetic Studies

Q. How can researchers optimize LC-MS/MS protocols for quantifying this compound in plasma?

Key parameters include:

  • Ionization mode : Use negative-ion electrospray ionization (ESI⁻) for sulfate-containing compounds.
  • Sample preparation : Solid-phase extraction (C18 cartridges) to remove matrix interferences .
  • Internal standards : Deuterated analogs (e.g., D-(-)-Norgestrel-d6 Sulfate) to correct for ionization variability .

Data Interpretation and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups across multiple doses, adjusting for batch effects (e.g., animal cohort variations) .

Tables of Key Physicochemical Data

Property Value Method Reference
Molecular weight~430–450 g/mol (sodium adduct)MS
Solubility in water>50 mg/mL (25°C)Equilibrium solubility
Chiral purity>99% ee (D-(-)-enantiomer)Chiral HPLC
Thermal decomposition>200°C (TGA onset)Thermogravimetric analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.